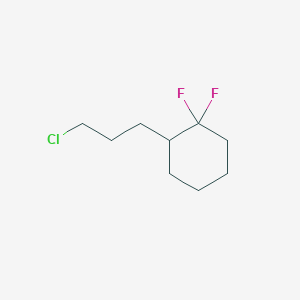![molecular formula C10H18F2N2 B13176137 2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine](/img/structure/B13176137.png)
2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine is a chemical compound with the molecular formula C₁₀H₁₈F₂N₂ It is characterized by the presence of a difluoromethyl group and a cyclopentapyrrolidine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a cyclopentapyrrolidine derivative with a difluoromethylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones or alcohols, while reduction could produce the corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. Additionally, the cyclopentapyrrolidine ring system can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-amine
- 2,2-Difluoro-3-{octahydrocyclopenta[d]pyrrol-3-yl}propan-1-amine
Uniqueness
2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine is unique due to its specific ring structure and the position of the difluoromethyl group. This configuration can result in distinct chemical and biological properties compared to its analogs. For instance, the specific positioning of the difluoromethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in research and development.
Eigenschaften
Molekularformel |
C10H18F2N2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
3-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H18F2N2/c11-10(12,6-13)7-14-5-4-8-2-1-3-9(8)14/h8-9H,1-7,13H2 |
InChI-Schlüssel |
OCOLOBZTFNPEBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCN(C2C1)CC(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



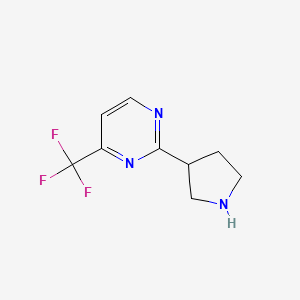
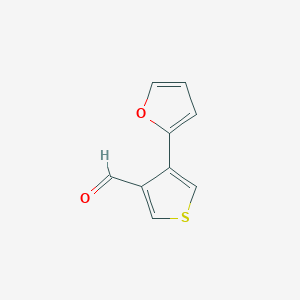
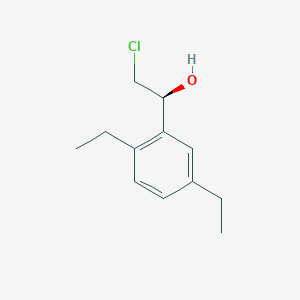


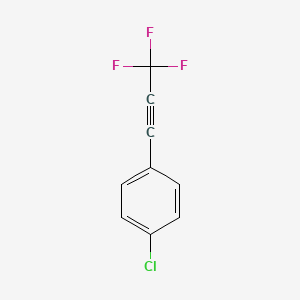
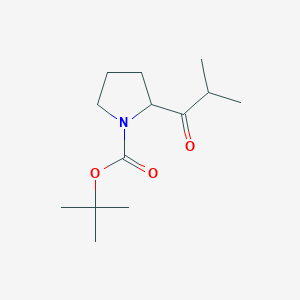
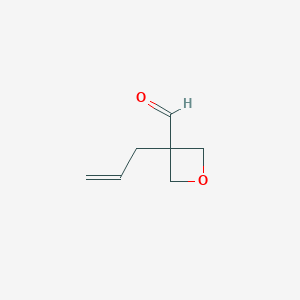
![2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13176097.png)


